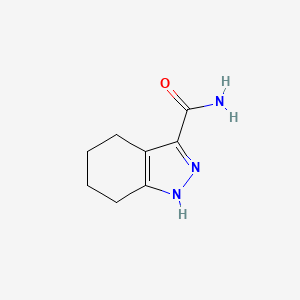

4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Description

4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide is a bicyclic heterocyclic compound featuring a fused indazole core with a saturated cyclohexene ring. This scaffold has garnered interest in medicinal chemistry due to its versatility in forming derivatives with varied pharmacological profiles .

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-8(12)7-5-3-1-2-4-6(5)10-11-7/h1-4H2,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEKCJDZRSHZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Hydrazine and Ketone Derivatives

One of the most established methods involves the reaction of ketone derivatives with hydrazine hydrate, followed by cyclization to form the tetrahydroindazole ring system. The general procedure is as follows:

Preparation of the ketone precursor: Commercially available cyclohexanone, cyclopentanone, or cycloheptanone derivatives are used as starting materials. These are often synthesized via acylation or Fries rearrangement of corresponding precursors, with yields typically exceeding 88%.

Reaction with hydrazine hydrate: The ketone is refluxed with excess hydrazine in ethanol for approximately 24 hours. This step yields hydrazide intermediates with yields around 64%. The process involves nucleophilic attack of hydrazine on the carbonyl carbon, forming hydrazides.

Cyclization to tetrahydroindazole: The hydrazide intermediates undergo intramolecular cyclization under reflux conditions, often in ethanol or other suitable solvents, to produce the tetrahydroindazole core. This step is crucial for establishing the heterocyclic structure.

Functionalization at the 3-position: The carboxamide group is introduced via amidation reactions, often involving coupling of the indazole core with suitable amines or via direct amidation of carboxylic acid derivatives.

| Step | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| Ketone synthesis | Commercially available | N/A | |

| Hydrazine reaction | Hydrazine hydrate, ethanol, reflux, 24 h | 64% | |

| Cyclization | Reflux in ethanol | Variable |

Synthesis via Fischer Indole Method

Another prominent approach employs the Fischer indole synthesis, which involves the condensation of phenylhydrazines with ketones or aldehydes under acidic conditions. This method is particularly useful for introducing various substituents at the 3-position and allows for structural diversity.

Preparation of phenylhydrazine derivatives: These are reacted with cyclohexanone derivatives in the presence of acids like hydrochloric acid or polyphosphoric acid at elevated temperatures (15–120°C).

Cyclization and aromatization: Under acidic conditions, the intermediate hydrazones cyclize to form indazole rings. The reaction conditions can be optimized to favor tetrahydroindazole formation by controlling temperature and reaction time.

| Step | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| Condensation | Phenylhydrazine + ketone, acid, heat | Variable | |

| Cyclization | Acidic conditions | Variable |

Metal-Catalyzed C-H Activation and Cross-Coupling

Recent advances include metal-catalyzed C-H activation strategies, enabling late-stage functionalization of indazole derivatives. Palladium-catalyzed intramolecular C-H amination reactions have been reported to synthesize indazoles efficiently.

Intramolecular C-H amination: Using aminohydrazones as substrates, palladium catalysts facilitate direct C-H activation and cyclization, producing tetrahydroindazoles with high regioselectivity.

Cross-coupling strategies: Rhodium or palladium catalysis allows for cross-coupling of hydrazone intermediates with aryl or heteroaryl groups, enabling the synthesis of diverse indazole derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the formation of tetrahydroindazoles, offering greener and more efficient routes. For example, refluxing 2-acetylcyclohexanone with hydrazines under microwave conditions yields tetrahydroindazoles in shorter times with improved yields.

| Step | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| Microwave-assisted cyclization | Hydrazine, cyclohexanone, microwave, 15–30 min | Improved yields, shorter time |

Key Considerations and Reaction Optimization

Choice of solvent: Ethanol, methanol, and halogenated hydrocarbons are commonly used, with solvent polarity influencing reaction rates and yields.

Temperature control: Elevated temperatures (15–120°C) are typical, with microwave irradiation allowing rapid heating and energy efficiency.

Catalysts and additives: Acidic conditions facilitate cyclization, while metal catalysts can promote C-H activation and cross-coupling.

Purification: Crystallization and chromatography are employed post-reaction to isolate pure compounds.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrahydro-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents or alkylating agents under controlled temperatures.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Physicochemical Properties

Modifications to the carboxamide group and indazole ring significantly alter solubility, stability, and target affinity. Key derivatives include:

- N-Methylation (e.g., CAS 1340811-05-3) increases lipophilicity (logP ~1.209) and slightly enhances solubility compared to the parent compound .

- Bulky substituents (e.g., propyl, fluorobenzyl) reduce water solubility but improve receptor selectivity. For example, the 5-fluorobenzylamino derivative (7a) showed 53% yield and nanomolar affinity for sigma-2 receptors .

Sigma-2 Receptor Ligands

- The N,N-dimethyl-5-oxo-1-propyl derivative (6a) demonstrated 85% synthetic yield and selective sigma-2 binding (Ki < 100 nM), attributed to its ketone and alkyl chain modifications .

- Fluorinated analogues (e.g., 7a) exhibited enhanced selectivity due to aromatic stacking interactions with the receptor’s hydrophobic pocket .

Enzyme Inhibitors

- Derivatives like N-[(4R)-1-(2-fluorophenyl)-tetrahydroindazol-4-yl]-benzoxazole-3-carboxamide (41) inhibited human dihydroorotate dehydrogenase (DHODH) with IC50 values < 50 nM. Substituents on the indazole and benzoxazole rings optimized binding to the enzyme’s ubiquinone site .

- Kinase Inhibitors : The compound GNE-9822 (tetrahydroindazole carboxamide derivative) inhibited interleukin-2 inducible T-cell kinase (ITK) with a crystallographically resolved binding mode (PDB: 4X9N). The ethyloxy side chain facilitated hydrophobic interactions with the kinase’s allosteric pocket .

Key Research Findings

- Solubility Optimization : Derivatives with polar groups (e.g., methoxy in BG57732) showed improved aqueous solubility (10–50 µM) compared to alkylated analogues (<5 µM) .

- Anti-Tumor Activity: Tetrahydroindazole carboxamides targeting DHODH reduced cancer cell proliferation by 70–90% in vitro, outperforming reference compounds like teriflunomide .

- Selectivity Challenges : While fluorobenzyl derivatives (7a) achieved sigma-2 receptor selectivity, cross-reactivity with sigma-1 receptors remained a limitation (Ki ratio ~1:10) .

Biological Activity

4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This compound belongs to the indazole family, which has been extensively studied due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. Its unique structure allows it to interact with various biological targets, primarily kinases involved in critical cellular processes such as the cell cycle and DNA damage response .

Target Kinases

Research indicates that this compound may interact with several kinases, including:

- CHK1 (Checkpoint kinase 1)

- CHK2 (Checkpoint kinase 2)

- SGK (Serum/glucocorticoid-regulated kinase)

These interactions suggest a role in regulating cellular responses to DNA damage and cell cycle progression .

Biochemical Pathways

The compound's inhibition of these kinases can lead to alterations in key biochemical pathways:

- Cell Cycle Regulation : By modulating the activity of checkpoint kinases, the compound may influence cell cycle arrest and apoptosis.

- DNA Damage Response : Its potential to affect DNA repair mechanisms positions it as a candidate for further exploration in cancer therapy .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- It has been shown to inhibit the proliferation of various cancer cell lines by downregulating pathways associated with tumor growth .

- Specifically, its derivatives have demonstrated selective inhibition against PAK1 (p21-activated kinase 1), a critical regulator in cancer metastasis .

Anti-inflammatory Effects

In vitro studies have reported that this compound exhibits anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as IL-6 and nitric oxide (NO) in microglial cells . This suggests potential applications in treating neuroinflammatory conditions.

Study on Kinase Inhibition

A recent study evaluated the inhibitory activity of various indazole derivatives against kinases. The results indicated that this compound showed significant inhibition against GSK-3β with an IC value indicating high potency .

| Compound | Target Kinase | IC (nM) |

|---|---|---|

| This compound | GSK-3β | 8 |

| Other derivatives | Various | Ranging from 10 to 1314 |

Sigma Receptor Modulation

Another pivotal study focused on the compound's interaction with sigma receptors. It was found that certain derivatives exhibited high selectivity for sigma-1 receptors with pK values indicating potential therapeutic relevance for CNS disorders .

Q & A

Basic: What synthetic strategies are commonly employed to synthesize 4,5,6,7-tetrahydro-1H-indazole-3-carboxamide derivatives?

Methodological Answer:

Synthesis typically involves cyclization reactions, coupling agents, and chiral resolution techniques. Key steps include:

- Coupling Reactions : Use of HATU, HBTU, or propylphosphonic anhydride (T3P) in solvents like DMF or THF to form carboxamide bonds .

- Chiral Separation : Enantiomers are resolved using chiral chromatography (e.g., Chiralpak IA/IB columns) for stereochemical purity .

- Reductive Cyclization : Employed to construct the tetrahydroindazole core, often using transition metal catalysts .

- Purification : Preparative HPLC with gradients of acetonitrile/water or ethyl acetate/hexane .

Basic: How is the molecular structure of tetrahydroindazole-carboxamide derivatives validated?

Methodological Answer:

Structural confirmation relies on:

- NMR Spectroscopy : and NMR to assign proton environments and carbon frameworks (e.g., δ 3.90 ppm for methylene protons in the tetrahydroindazole ring) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weights (e.g., [M+H] peaks within ±0.001 Da accuracy) .

- X-ray Crystallography : For absolute configuration determination in chiral derivatives .

Advanced: How can researchers optimize enantiomeric excess in asymmetric synthesis of tetrahydroindazole derivatives?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials to control stereochemistry during cyclization .

- Kinetic Resolution : Monitor reaction progress with chiral HPLC to isolate intermediates with >95% enantiomeric excess .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance stereoselectivity in coupling reactions .

Advanced: How to address contradictions in reported biological activity data for tetrahydroindazole-carboxamide analogs?

Methodological Answer:

- Assay Standardization : Compare IC values under consistent conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Solubility Adjustments : Use co-solvents like DMSO (<1%) to ensure compound dissolution in cell-based assays .

- Off-Target Profiling : Screen against related enzymes (e.g., DHODH vs. kinases) to rule out cross-reactivity .

Advanced: What methodologies are used to establish structure-activity relationships (SAR) for tetrahydroindazole-carboxamides?

Methodological Answer:

- Substituent Scanning : Synthesize derivatives with varied substituents (e.g., 2-fluorophenyl vs. 3-methylphenyl) to assess steric/electronic effects .

- Free-Wilson Analysis : Quantify contributions of functional groups to bioactivity (e.g., anti-tumor potency against HeLa cells) .

- Molecular Docking : Model interactions with target proteins (e.g., human dihydroorotate dehydrogenase) using software like AutoDock .

Basic: What are the key medicinal applications of tetrahydroindazole-3-carboxamide derivatives?

Methodological Answer:

- Anticancer Agents : Evaluate via MTT assays targeting DHODH inhibition (IC values <100 nM in some derivatives) .

- Antibacterial Screening : Test against Gram-positive/negative strains using MIC assays .

- Neuroactive Potential : Assess sigma-2 receptor binding affinity (e.g., K < 10 nM in selective ligands) .

Advanced: How can researchers improve aqueous solubility of tetrahydroindazole-carboxamide derivatives for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce phosphate or PEG groups at the carboxamide nitrogen .

- Salt Formation : Use hydrochloride or sodium salts to enhance solubility (e.g., 45 mg/mL in PBS at pH 7.4) .

- Co-Crystallization : Partner with cyclodextrins or sulfonic acids to stabilize hydrated forms .

Advanced: What analytical techniques are critical for assessing purity in complex tetrahydroindazole derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.